molecular formula C14H9Cl2N3O4 B3829779 3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine

3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine

Cat. No.: B3829779
M. Wt: 354.1 g/mol
InChI Key: RYEKTXILZRTBDW-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine is a complex organic compound that belongs to the class of benzoxadiazines This compound is characterized by the presence of a dichlorophenyl group, a methoxy group, and a nitro group attached to a benzoxadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine typically involves multiple steps, starting with the preparation of the benzoxadiazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorophenylhydrazine with methoxy-substituted nitrobenzene derivatives can lead to the formation of the desired benzoxadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and improved efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoxadiazines depending on the nucleophile used.

Scientific Research Applications

3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine is unique due to its specific combination of functional groups and the benzoxadiazine ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O4/c1-22-11-5-8(19(20)21)6-12-13(11)17-14(18-23-12)9-3-2-7(15)4-10(9)16/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEKTXILZRTBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1N=C(NO2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine
Reactant of Route 2
3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine
Reactant of Route 3
3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine
Reactant of Route 4
3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine
Reactant of Route 5
3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine
Reactant of Route 6
3-(2,4-dichlorophenyl)-5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine

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